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Compound of Interest

Compound Name: L 674573

CAS No.: 127481-29-2

Cat. No.: B1673890 Get Quote

Executive Summary
L-674573 (also referenced as AZD-4769 in later development) is a potent, reversible 5-

Lipoxygenase-Activating Protein (FLAP) inhibitor, not a Cyclooxygenase (COX) inhibitor. Its

primary utility in drug development and inflammation research lies in its ability to selectively

block the leukotriene (LT) biosynthetic pathway while sparing the COX-1 and COX-2 pathways.

This distinction is critical. Unlike NSAIDs (which inhibit COX) or Coxibs (which selectively inhibit

COX-2), L-674573 targets the 18-kDa nuclear membrane protein FLAP, preventing the

translocation and activation of 5-Lipoxygenase (5-LOX). Consequently, it inhibits the formation

of pro-inflammatory leukotrienes (LTB4, LTC4) without suppressing gastroprotective

prostaglandins (PGE2, PGI2).

This guide details the selectivity profile of L-674573, contrasting its "COX-sparing" mechanism

against standard COX inhibitors, and provides validated protocols for confirming this selectivity

in human whole blood.

Compound Profile: L-674573[1][2][3][4][5][6]
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Feature Specification

Chemical Name
2-[4-phenyl-1-[4-(quinolin-2-

ylmethoxy)phenyl]butyl]sulfanylacetic acid

Primary Target 5-Lipoxygenase-Activating Protein (FLAP)

Mechanism
Prevents arachidonic acid transfer to 5-LOX by

binding FLAP

Potency (IC50)
~30–100 nM (Human Whole Blood LTB4

inhibition)

Selectivity
>1000-fold selective for FLAP over COX-1/COX-

2

Key Application
Investigation of pure leukotriene blockade;

Asthma/COPD research

Comparative Selectivity Analysis
The "selectivity" of L-674573 is defined by its lack of activity against COX enzymes. In

pharmacological screens, it is essential to distinguish between Isoform Selectivity (e.g.,

Celecoxib favoring COX-2 over COX-1) and Pathway Selectivity (L-674573 favoring LOX over

COX).

Table 1: Selectivity Matrix (IC50 Comparison)
Values represent typical inhibitory concentrations in Human Whole Blood Assays (HWB).[1][2]
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Compound
Target
Pathway

COX-1 IC50

(Platelet
COX-1)

COX-2 IC50

(Monocyte
COX-2)

5-LOX/FLAP

IC50

(Neutrophil
LTB4)

Selectivity

Profile

L-674573 Leukotriene
> 10,000 nM

(Inactive)

> 10,000 nM

(Inactive)
~50 nM

FLAP

Selective

(COX Silent)

Indomethacin
COX (Non-

selective)
10 nM 60 nM > 10,000 nM

Non-selective

COX inhibitor

Celecoxib
COX

(Selective)
15,000 nM 40 nM > 10,000 nM

COX-2

Selective

Licofelone
Dual

COX/LOX
~200 nM ~800 nM ~200 nM

Balanced

Dual Inhibitor

MK-886 Leukotriene > 10,000 nM > 10,000 nM ~3 nM

FLAP

Selective

(Reference)

Mechanistic Implication
L-674573 does not inhibit the enzymatic activity of COX-1 or COX-2.[1] Therefore, it does not

cause the gastrointestinal toxicity associated with COX-1 inhibition, nor does it alter the

prostacyclin/thromboxane balance associated with COX-2 inhibition.

Crucial Control: When using L-674573 to study inflammation, observed effects are solely due

to Leukotriene reduction (LTB4/C4/D4/E4), eliminating the confounding variable of

prostaglandin suppression.

Mechanism of Action Visualization
The following diagram illustrates the Arachidonic Acid cascade and the precise intervention

point of L-674573 compared to COX inhibitors.
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Caption: L-674573 selectively targets FLAP, blocking the 5-LOX branch while leaving the COX-

1/2 pathways intact.

Experimental Protocols: Validating Selectivity
To scientifically validate L-674573's selectivity in your own lab, use the Human Whole Blood

Assay (HWBA). This is the "Gold Standard" because it measures activity in the presence of

plasma proteins (protein binding affects L-674573 potency) and uses endogenous enzymes.

Protocol A: The Dual-Challenge Selectivity Screen
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This workflow simultaneously assesses COX-1, COX-2, and 5-LOX inhibition in a single donor

sample.

Reagents:

Fresh Human Whole Blood (Heparinized).

Stimulant A (COX-1): Calcium Ionophore A23187 (stimulates platelets).

Stimulant B (COX-2): LPS (Lipopolysaccharide) (induces monocytes over 24h).

Stimulant C (5-LOX): Calcium Ionophore A23187 (stimulates neutrophils).

Step-by-Step Methodology:

Preparation: Aliquot 500 µL of heparinized blood into microcentrifuge tubes.

Inhibitor Incubation: Add L-674573 (0.1 nM to 10 µM) or vehicle (DMSO <0.2%). Incubate for

15 min at 37°C.

Branch 1: COX-1 & 5-LOX (Acute Stimulation)

Add A23187 (30 µM final). Incubate 15 min at 37°C.

Stop reaction by cooling on ice and centrifuging (4°C, 3000g, 10 min).

Readout 1 (COX-1): Measure Thromboxane B2 (TXB2) in plasma via ELISA.

Readout 2 (5-LOX): Measure Leukotriene B4 (LTB4) in plasma via ELISA.

Branch 2: COX-2 (Chronic Stimulation)

Add LPS (10 µg/mL). Incubate 24 hours at 37°C.

Stop reaction by centrifuging.

Readout 3 (COX-2): Measure PGE2 in plasma via ELISA.

Expected Results for L-674573:
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LTB4: Dose-dependent inhibition (IC50 ~50-100 nM).

TXB2 (COX-1): No inhibition (100% activity retained).

PGE2 (COX-2): No inhibition (100% activity retained).

Experimental Workflow Visualization
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Caption: Workflow to differentiate FLAP inhibition (LTB4) from COX inhibition (TXB2/PGE2).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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